
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide, also known as DPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPAA belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential use in various research fields.
Mécanisme D'action
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide is believed to exert its effects through the modulation of ion channels, specifically the voltage-gated sodium channels. This compound has been shown to increase the activity of these channels, leading to an increase in the influx of sodium ions into the cell. This can lead to changes in the membrane potential and the generation of action potentials. This compound has also been shown to inhibit the activity of certain potassium channels, which can further enhance the effects of sodium influx.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can increase the release of neurotransmitters, such as dopamine and glutamate, from neurons. This compound has also been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which can lead to changes in neurotransmitter levels. In vivo studies have shown that this compound can produce analgesic effects, which may be due to its modulation of ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has several advantages for use in lab experiments. It is a stable and reliable compound that can be synthesized in high yields and purity. This compound is also relatively inexpensive compared to other compounds used in research. However, this compound has some limitations. It has limited solubility in water, which can make it difficult to work with in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide. One potential area of research is the development of new drugs for the treatment of neurological disorders. This compound has been shown to modulate the activity of ion channels that are involved in these disorders, and further research may lead to the discovery of new drugs with improved efficacy and safety profiles. Another area of research is the use of this compound as a scaffold for the design of new drugs with improved pharmacokinetic properties. This compound has a unique chemical structure that may be useful in the development of new drugs with improved bioavailability and half-life. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to new insights into its potential uses in research.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide can be synthesized through a multistep process starting from 2,4-dimethylphenylamine and propylthiol. The reaction involves the formation of an intermediate, which is then converted to this compound through a series of chemical reactions. The synthesis of this compound has been optimized to achieve high yields and purity, making it a reliable compound for research purposes.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of certain ion channels, which can lead to the discovery of new drugs for the treatment of neurological disorders. In pharmacology, this compound has been studied for its potential use as a scaffold for the design of new drugs with improved pharmacokinetic properties. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H19NOS |
|---|---|
Poids moléculaire |
237.36 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C13H19NOS/c1-4-7-16-9-13(15)14-12-6-5-10(2)8-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15) |
Clé InChI |
QYKUCVGBPOFUHA-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=C(C=C(C=C1)C)C |
SMILES canonique |
CCCSCC(=O)NC1=C(C=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)
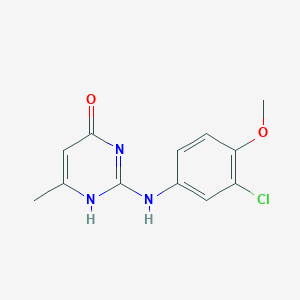
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)
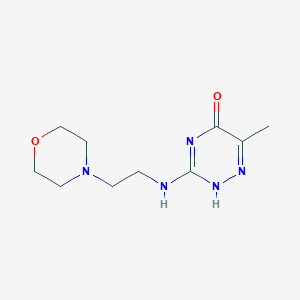
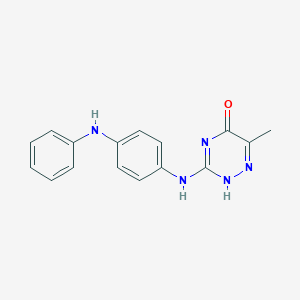
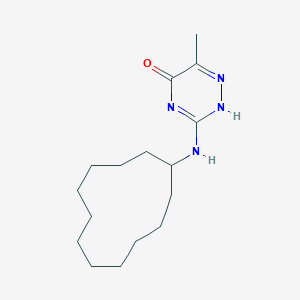

![methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254622.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)
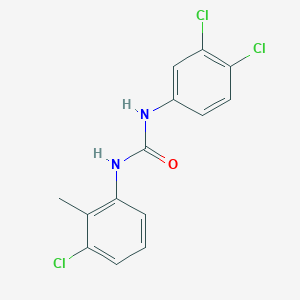
![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)